molecular formula C21H21N5O4 B2606209 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226450-49-2

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2606209
CAS No.: 1226450-49-2
M. Wt: 407.43
InChI Key: WGVLITZSSSGPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, a dihydropyrimidine ring, a cyclopropyl group, and a dihydrobenzodioxine ring. Each of these components could confer specific properties to the molecule, depending on their arrangement and the presence of other substituents .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a pyrazole ring, a dihydropyrimidine ring, and a dihydrobenzodioxine ring. These rings can have different conformations, which can affect the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazole ring is a common motif in medicinal chemistry and can participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of cyclic structures would all play a role .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Research into pyrazolopyrimidines derivatives, akin to the queried compound, highlights their synthesis for potential anticancer and anti-5-lipoxygenase activities. These compounds, through structural modifications, aim to target specific pathways associated with cancer proliferation and inflammatory processes. The focus on cytotoxic activities against cancer cell lines, like HCT-116 and MCF-7, underscores the therapeutic potential of such molecules in oncology and inflammation-related disorders (Rahmouni et al., 2016).

Antitumor Activity and Molecular Docking Studies

Further insights are provided by studies on pyrimidiopyrazole derivatives, showcasing their antitumor activity. The use of molecular docking and Density Functional Theory (DFT) studies to understand the interaction of these compounds with biological targets offers a pathway to design more effective anticancer agents. These approaches help in identifying compounds with high binding affinities towards specific enzymes or proteins involved in cancer progression, thereby aiding in the development of targeted cancer therapies (Fahim et al., 2019).

Synthesis Techniques and Biological Evaluation

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines highlight innovative approaches to generate compounds with potent cytotoxic properties against various cancer cell lines. This research not only contributes to the arsenal of anticancer agents but also exemplifies the methodological advancements in synthesizing complex molecules with high biological activity (Deady et al., 2003).

Antimicrobial and Antibacterial Agents

Studies on benzothiazolyl substituted pyrazol-5-ones reveal their promise as novel antibacterial agents. These compounds, by targeting specific bacterial pathways, offer potential therapeutic avenues for treating infections resistant to conventional antibiotics. The evaluation of their antibacterial efficacy against pathogens like Staphylococcus aureus and Bacillus subtilis underscores the importance of such molecules in addressing the growing challenge of antimicrobial resistance (Palkar et al., 2017).

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-11-12(2)22-21(24-19(11)27)26-18(9-14(25-26)13-7-8-13)23-20(28)17-10-29-15-5-3-4-6-16(15)30-17/h3-6,9,13,17H,7-8,10H2,1-2H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVLITZSSSGPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4COC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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